molecular formula C19H23N5O B12908728 N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine CAS No. 651733-94-7

N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine

Katalognummer: B12908728
CAS-Nummer: 651733-94-7
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: SYWJORLYOOAWGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE is a complex organic compound with a unique structure that combines a benzyl group, a cyclohexylmethoxy group, and a purine base

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE typically involves multiple steps, starting with the preparation of the purine base, followed by the introduction of the benzyl and cyclohexylmethoxy groups. Common reagents used in these reactions include benzyl chloride, cyclohexylmethanol, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • N-benzyl-6-(2-cyclohexyl ethoxy) hexan-1-amine
  • N-Benzyl-6-bromopyridin-2-amine
  • Pyrimido[1,2-a]benzimidazoles

Comparison: Compared to these similar compounds, N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE stands out due to its unique combination of functional groups and structural features

Eigenschaften

CAS-Nummer

651733-94-7

Molekularformel

C19H23N5O

Molekulargewicht

337.4 g/mol

IUPAC-Name

N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine

InChI

InChI=1S/C19H23N5O/c1-3-7-14(8-4-1)11-20-19-23-17-16(21-13-22-17)18(24-19)25-12-15-9-5-2-6-10-15/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H2,20,21,22,23,24)

InChI-Schlüssel

SYWJORLYOOAWGK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.